Hydrindantin dihydrate is an organic compound with the molecular formula and a CAS number of 5950-69-6. It is recognized for its applications in various scientific fields, particularly in chemistry and biology. Hydrindantin dihydrate is classified as a reagent used for the determination of amino acids and other biochemical compounds. Its structure consists of a biindene framework with multiple hydroxyl and carbonyl groups, contributing to its reactivity and utility in chemical assays.
Hydrindantin dihydrate can be sourced from various chemical suppliers, including Thermo Fisher Scientific, Sigma-Aldrich, and Chem-Impex. These suppliers provide the compound in different purities, typically around 96% or higher, and it is available in powder form.
The compound is classified under several categories based on its properties and applications:
Hydrindantin dihydrate can be synthesized through multiple methods, with one common approach involving the reaction of indan-1,3-dione with hydroxylamine hydrochloride. This reaction typically occurs in the presence of a base, followed by an oxidation step to yield the final product.
The molecular structure of hydrindantin dihydrate features a complex arrangement characterized by:
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3(C(=O)C4=CC=CC=C4C3=O)O)O.O.O
Hydrindantin dihydrate participates in various chemical reactions:
Common reagents for these reactions include:
Hydrindantin dihydrate functions primarily as a reagent in biochemical assays for amino acid detection. Its mechanism involves:
Hydrindantin dihydrate has several scientific uses:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3